Fmoc-Asp(OPp)-OH;Fmoc-Asp(O-2-PhiPr)-OH
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Overview
Description
Fmoc-Asp(2-phenylisopropyl ester)-OH, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-aspartic acid-beta-(2-phenylisopropyl ester), is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a fluorenylmethyloxycarbonyl protecting group that is widely used in solid-phase peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(2-phenylisopropyl ester)-OH typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with 2-phenylisopropyl alcohol. The reaction conditions often include the use of a base such as diisopropylethylamine (DIPEA) and a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of Fmoc-Asp(2-phenylisopropyl ester)-OH may involve automated peptide synthesizers that can handle large-scale synthesis. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(2-phenylisopropyl ester)-OH can undergo various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine in dimethylformamide (DMF).
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Coupling Reagents: DCC, DIC, or other carbodiimides.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Ester Hydrolysis: Hydrolysis of the ester yields the free carboxylic acid.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Fmoc-Asp(2-phenylisopropyl ester)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for various applications, including drug delivery and diagnostics
Mechanism of Action
The mechanism of action of Fmoc-Asp(2-phenylisopropyl ester)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The 2-phenylisopropyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions. The compound’s ability to form stable peptide bonds and its compatibility with various coupling reagents make it a valuable tool in peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Another Fmoc-protected aspartic acid derivative with a tert-butyl ester protecting group.
Fmoc-Glu(OBzl)-OH: Fmoc-protected glutamic acid with a benzyl ester protecting group.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a tert-butoxycarbonyl protecting group.
Uniqueness
Fmoc-Asp(2-phenylisopropyl ester)-OH is unique due to its 2-phenylisopropyl ester protecting group, which provides steric hindrance and stability during peptide synthesis. This makes it less prone to side reactions such as aspartimide formation, which can occur with other protecting groups .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-(2-phenylpropan-2-yloxy)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO6/c1-28(2,18-10-4-3-5-11-18)35-25(30)16-24(26(31)32)29-27(33)34-17-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,23-24H,16-17H2,1-2H3,(H,29,33)(H,31,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAHCBOPNIDLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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